molecular formula C6H10O6S B183400 Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate CAS No. 16002-30-5

Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate

Cat. No. B183400
CAS RN: 16002-30-5
M. Wt: 210.21 g/mol
InChI Key: XWPWFILACZRQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate” can be represented by the SMILES notation: COC(=O)CS(=O)(=O)C1=CC=CC=C1C(=O)OC . This indicates the presence of methoxy, sulfonyl, and carboxylate functional groups in the molecule .

Scientific Research Applications

Novel Synthesis of Pharmaceutical Compounds

One study focuses on the novel synthesis methods of omeprazole, highlighting the development of proton pump inhibitors and the synthesis of pharmaceutical impurities. Although the compound is not directly mentioned, the methodology could be relevant for its synthesis or modification, given the structural similarities with sulfonyl-containing compounds (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Chemical Modifications and Applications of Biopolymers

Another area of research related to the chemical modification of biopolymers, such as xylan, to produce ethers and esters with specific properties, could offer insights into the applications of "Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate" in creating new materials or compounds with desired characteristics. These modifications aim to alter physical and chemical properties for various industrial and medical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Antioxidant Activity Determination Methods

The methods used in determining antioxidant activity of compounds also have relevance. Understanding these methods is crucial for assessing the potential antioxidant properties of "Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate" or its derivatives, which could have applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Sulfonylureas in Clinical Practice

Finally, research on sulfonylureas, a class of compounds widely used in the treatment of type 2 diabetes, could provide insights into the medicinal chemistry aspects of sulfonyl-containing compounds like "Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate." Although used for a different purpose, the pharmacological profile and mechanisms of action of sulfonylureas could offer valuable information for exploring potential biological activities of related compounds (Sola et al., 2015).

Safety And Hazards

Safety data for “Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6S/c1-11-5(7)3-13(9,10)4-6(8)12-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPWFILACZRQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313392
Record name Acetic acid, 2,2'-sulfonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-methoxy-2-oxoethyl)sulfonylacetate

CAS RN

16002-30-5
Record name NSC269902
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269902
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, 2,2'-sulfonylbis-, dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.